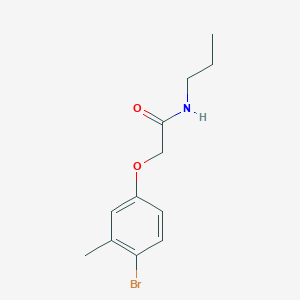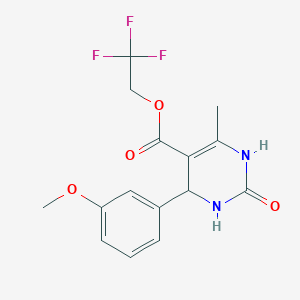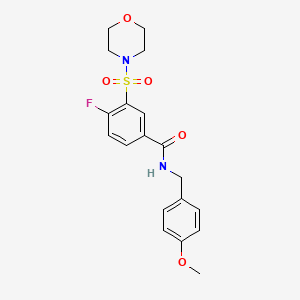![molecular formula C18H23N3 B4937426 4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinazoline](/img/structure/B4937426.png)
4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinazoline is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinazoline has shown potential applications in several scientific fields. In the field of medicinal chemistry, this compound has been studied for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, it has been investigated for its potential as an anti-cancer agent. In the field of organic chemistry, this compound has been used as a building block for the synthesis of other compounds with potential applications in drug discovery.
Mecanismo De Acción
The mechanism of action of 4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinazoline is not fully understood. However, it has been reported to interact with various proteins and enzymes in the body, including acetylcholinesterase and cyclin-dependent kinase 4. These interactions may lead to the inhibition of these enzymes, which could have therapeutic implications for neurological disorders and cancer.
Biochemical and Physiological Effects:
Studies have shown that 4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinazoline can cross the blood-brain barrier, indicating its potential for neurological applications. In addition, it has been reported to have anti-inflammatory and antioxidant properties, which could have implications for various diseases. The compound has also been shown to inhibit the growth of cancer cells in vitro, indicating its potential as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinazoline in lab experiments is its high purity and stability, which allows for consistent and reproducible results. However, one limitation is the lack of information on its toxicity and potential side effects, which could limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinazoline. One area of focus could be the development of more efficient and cost-effective synthesis methods. In addition, further studies could be conducted to elucidate its mechanism of action and potential therapeutic applications. The compound could also be used as a starting point for the synthesis of novel compounds with improved properties for various applications.
Métodos De Síntesis
The synthesis of 4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinazoline involves the reaction of 6-azabicyclo[3.2.1]octan-3-one with 2-chloro-3-formylquinazoline in the presence of a reducing agent. The resulting product is then purified through a series of chromatography steps. This synthesis method has been reported in various scientific journals, and the purity and yield of the final product have been optimized through modifications to the reaction conditions.
Propiedades
IUPAC Name |
4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3/c1-17(2)8-13-9-18(3,10-17)11-21(13)16-14-6-4-5-7-15(14)19-12-20-16/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBIZNDBLRAIKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC(C1)(CN2C3=NC=NC4=CC=CC=C43)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinazoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)acetamide](/img/structure/B4937353.png)



![N,N'-[5-(1,3-benzoxazol-2-yl)-1,3-phenylene]dibenzamide](/img/structure/B4937393.png)
![4-methoxy-2-{[4-(2-nitrobenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B4937401.png)
![N-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenylethanamine](/img/structure/B4937423.png)

![4-{3-[butyl(methyl)amino]butyl}phenol](/img/structure/B4937436.png)
![1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B4937443.png)

![3-{2-[2-(allyloxy)-5-bromophenyl]-1-cyanovinyl}benzonitrile](/img/structure/B4937452.png)
![N-methyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B4937461.png)
![2-{4-[3-(4-chlorophenoxy)benzyl]-1-piperazinyl}pyrimidine](/img/structure/B4937464.png)